1',3'-dimethyl-8-nitro-3-(phenylcarbonyl)-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrazino[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione
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Overview
Description
3-benzoyl-1’,3’-dimethyl-8-nitro-2,3,4,4a-tetrahydro-1H,2’H,6H-spiro[pyrazino[1,2-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a spiro linkage between a pyrazinoquinoline and a pyrimidine ring, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
The synthesis of 3-benzoyl-1’,3’-dimethyl-8-nitro-2,3,4,4a-tetrahydro-1H,2’H,6H-spiro[pyrazino[1,2-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione involves multiple steps, starting with the preparation of the pyrazinoquinoline and pyrimidine precursors. The key steps include:
Formation of the Pyrazinoquinoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst.
Spiro Linkage Formation: The spiro linkage is formed by reacting the pyrazinoquinoline with a suitable pyrimidine derivative under controlled conditions.
Nitration: The nitro group is introduced through nitration using a mixture of concentrated nitric and sulfuric acids.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
3-benzoyl-1’,3’-dimethyl-8-nitro-2,3,4,4a-tetrahydro-1H,2’H,6H-spiro[pyrazino[1,2-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline and pyrimidine derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen in the presence of a palladium catalyst, resulting in the corresponding amine.
Common reagents and conditions for these reactions include acidic or basic environments, catalysts, and specific temperature and pressure conditions.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of spiro compound reactivity and stability.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Potential pharmaceutical applications include its use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-benzoyl-1’,3’-dimethyl-8-nitro-2,3,4,4a-tetrahydro-1H,2’H,6H-spiro[pyrazino[1,2-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved would depend on the specific biological context and require further research.
Comparison with Similar Compounds
Similar compounds include other spiro compounds with pyrazinoquinoline and pyrimidine cores. These compounds share structural similarities but differ in their substituents and functional groups, which can significantly affect their chemical and biological properties. Examples of similar compounds include:
Spiro[pyrazino[1,2-a]quinoline-5,5’-pyrimidine] derivatives: These compounds have variations in the substituents on the pyrazinoquinoline and pyrimidine rings.
Spiro[pyrazino[1,2-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione analogs: These analogs may have different groups attached to the benzoyl or nitro positions.
The uniqueness of 3-benzoyl-1’,3’-dimethyl-8-nitro-2,3,4,4a-tetrahydro-1H,2’H,6H-spiro[pyrazino[1,2-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione lies in its specific combination of functional groups and spiro linkage, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H23N5O6 |
---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
3'-benzoyl-1,3-dimethyl-8'-nitrospiro[1,3-diazinane-5,5'-2,4,4a,6-tetrahydro-1H-pyrazino[1,2-a]quinoline]-2,4,6-trione |
InChI |
InChI=1S/C24H23N5O6/c1-25-21(31)24(22(32)26(2)23(25)33)13-16-12-17(29(34)35)8-9-18(16)28-11-10-27(14-19(24)28)20(30)15-6-4-3-5-7-15/h3-9,12,19H,10-11,13-14H2,1-2H3 |
InChI Key |
AOPFJKCARHSUSV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2(CC3=C(C=CC(=C3)[N+](=O)[O-])N4C2CN(CC4)C(=O)C5=CC=CC=C5)C(=O)N(C1=O)C |
Origin of Product |
United States |
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